(R)-2-amino-5-((diaminomethylene)amino)-N-((6R,9R,12R,15R,18R)-1,1,23,23-tetraamino-6-carbamoyl-9,12,15-tris(3-((diaminomethylene)amino)propyl)-8,11,14,17-tetraoxo-2,7,10,13,16,22-hexaazatricosa-1,22-dien-18-yl)pentanamide 2,2,2-trifluoroacetate
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Overview
Description
Hexa-D-Arginine (trifluoroacetate salt) is a synthetic peptide composed of six D-arginine residues. It is known for its role as an inhibitor of proprotein convertase furin, which is involved in the activation of various precursor proteins . This compound has significant applications in biomedical research, particularly in the study of viral infections and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-D-Arginine (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of D-arginine residues to a resin-bound peptide chain. The trifluoroacetate salt form is achieved by treating the synthesized peptide with trifluoroacetic acid, which cleaves the peptide from the resin and simultaneously forms the trifluoroacetate salt .
Industrial Production Methods: In industrial settings, the production of Hexa-D-Arginine (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Hexa-D-Arginine (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in hydrogen bonding and electrostatic interactions due to the presence of multiple arginine residues.
Common Reagents and Conditions:
Peptide Bond Formation: Solid-phase peptide synthesis using protected D-arginine residues and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Cleavage: Trifluoroacetic acid is used to cleave the peptide from the resin and form the trifluoroacetate salt.
Major Products: The major product of these reactions is the Hexa-D-Arginine (trifluoroacetate salt) itself, with high purity achieved through purification techniques like HPLC .
Scientific Research Applications
Hexa-D-Arginine (trifluoroacetate salt) has a wide range of applications in scientific research:
Cancer Research: It reduces the proliferation, invasion, and migration of pancreatic cancer cells by affecting markers of the epithelial-to-mesenchymal transition.
Immunology: It is used to study the role of furin in immune responses and inflammation.
Protease Inhibition: As a furin inhibitor, it is valuable in research involving proteolytic processing of precursor proteins.
Mechanism of Action
Hexa-D-Arginine (trifluoroacetate salt) exerts its effects by inhibiting the activity of furin, a proprotein convertase. Furin is responsible for cleaving and activating various precursor proteins, including viral proteins and growth factors. By inhibiting furin, Hexa-D-Arginine (trifluoroacetate salt) prevents the activation of these proteins, thereby affecting processes such as viral replication and cancer cell metastasis .
Comparison with Similar Compounds
Hexa-L-Arginine: Similar to Hexa-D-Arginine but composed of L-arginine residues. It is less resistant to enzymatic degradation compared to the D-form.
Decanoyl-Arg-Val-Lys-Arg-chloromethyl ketone: Another furin inhibitor but with a different structure and mechanism of action.
Uniqueness: Hexa-D-Arginine (trifluoroacetate salt) is unique due to its high specificity and potency as a furin inhibitor. Its resistance to enzymatic degradation makes it more stable and effective in biological systems compared to its L-arginine counterpart .
Properties
Molecular Formula |
C38H76F3N25O8 |
---|---|
Molecular Weight |
1068.2 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H75N25O6.C2HF3O2/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m1./s1 |
InChI Key |
PWFVPQZWAYQQHX-MZYAMQFBSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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